![molecular formula C10H11N3O3S B3952302 N-[(2-nitrophenyl)carbamothioyl]propanamide](/img/structure/B3952302.png)
N-[(2-nitrophenyl)carbamothioyl]propanamide
Overview
Description
N-[(2-nitrophenyl)carbamothioyl]propanamide is a chemical compound with the molecular formula C10H11N3O3S. It contains a nitrophenyl group, a carbamothioyl group, and a propanamide group. This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as nitro and imide groups .
Preparation Methods
The synthesis of N-[(2-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 2-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with propanamide to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[(2-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The carbamothioyl group can be hydrolyzed to form the corresponding amine and thiol compounds.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound has shown promise as an antitubercular agent, targeting Mycobacterium tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]propanamide involves the inhibition of specific enzymes. For example, it inhibits CTP synthetase PyrG by binding to the active site of the enzyme, preventing the synthesis of CTP, an essential nucleotide for DNA and RNA synthesis. This inhibition disrupts the growth and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-[(2-nitrophenyl)carbamothioyl]propanamide can be compared with similar compounds such as:
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: This compound also targets CTP synthetase PyrG and has similar antitubercular properties.
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide: Another compound with a similar mechanism of action, inhibiting PyrG and showing activity against Mycobacterium tuberculosis.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-9(14)12-10(17)11-7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3,(H2,11,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPWXYOYBOWZNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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